molecular formula C25H22ClN5O3S B1139453 MK-8033 hydrochloride CAS No. 1283000-43-0

MK-8033 hydrochloride

Cat. No. B1139453
CAS RN: 1283000-43-0
M. Wt: 507.99
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

MK-8033 hydrochloride is an orally active ATP competitive c-Met/Ron dual inhibitor . It has IC50s of 1 nM for c-Met and 7 nM for Ron . It preferentially binds to the activated kinase conformation . MK-8033 hydrochloride can be used in the research of cancers, such as breast and bladder cancers, non-small cell lung cancers (NSCLCs) .


Molecular Structure Analysis

The molecular formula of MK-8033 hydrochloride is C25H22ClN5O3S . Its molecular weight is 507.99 .


Physical And Chemical Properties Analysis

MK-8033 hydrochloride is a solid substance . It is soluble in water (7.14 mg/mL) and DMSO (5.88 mg/mL) . It should be stored at 4°C in a dry, sealed environment .

Scientific Research Applications

1. Cancer Treatment Research

MK-8033 hydrochloride has been identified as a highly specific c-Met/Ron dual inhibitor, currently under investigation in Phase I clinical trials for cancer treatment. It demonstrates the potential for high specificity in targeting cancer cells, as explained in the discovery and structural analysis of MK-8033. This specificity stems from its ability to inhibit an activated kinase conformation, which is contrary to established beliefs in cancer treatment research (Northrup, 2010).

2. Clinical Trials for Solid Tumors

MK-8033 was tested in a first-in-human phase I dose escalation study with patients having advanced solid tumors. Although the clinical development was later discontinued, the study provided insights into the safety, maximum tolerated dose, pharmacokinetics, and preliminary clinical activity of MK-8033 (Keedy et al., 2018).

3. Inhibiting Tumor Cell Growth

Research has shown that MK-8033 is a potent inhibitor of both c-Met and Ron kinases, crucial in the pathogenesis of various human tumors. Its ability to inhibit kinase activity and phosphosphorylation makes it effective in suppressing tumor cell growth both in vitro and in vivo, particularly in gastric cancer and NSCLC xenograft models. This preclinical data supports the ongoing clinical evaluation of MK-8033 as a targeted therapy for c-Met driven tumors (Harrington et al., 2009).

Mechanism of Action

MK-8033 hydrochloride is an ATP competitive inhibitor that targets c-Met/Ron . It binds more tightly to phosphorylated c-Met than to its unphosphorylated counterpart . It inhibits oncogenic c-Met activation loop mutants with IC50s ranging from 0.6 to 1 nM . It also reduces the phosphorylation of c-Met, ERK, and Akt in EBC-1 and H1993 cells .

Future Directions

MK-8033 hydrochloride is currently under investigation in Phase I clinical trials for the treatment of cancer . The discovery of MK-8033 is described including the first public disclosure of its structure . An X-ray co-crystal structure of MK-8033 with the activated form of c-Met will be discussed to address why, contrary to established dogma, an inhibitor of an activated kinase conformation can lead to high specificity . The in vitro and in vivo properties of MK-8033 as well as aspects of the structure-activity relationships in this class will also be discussed .

properties

IUPAC Name

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S.ClH/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21;/h2-13,15,29H,14,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQDRGTLKPYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-8033 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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